1-(2-hydroxyethyl)-1H-pyrazol-4-ol

Electroorganic Synthesis Pyrazole Functionalization Process Chemistry

Researchers requiring a well-characterized, highly water-soluble pyrazole scaffold often face batch-to-batch variability that undermines electrochemical oxidation or medicinal chemistry campaigns. 1-(2-Hydroxyethyl)-1H-pyrazol-4-ol (CAS 1065608-74-3) eliminates this risk with a defined N1-hydroxyethyl/C4-hydroxyl substitution pattern delivering 80% electrochemical oxidation efficiency to pyrazole-1-acetic acid-far exceeding the 57% yield of C-substituted isomers. • Aqueous solubility: 666 g/L; Log Pow: -1.75 (pH 7), ensuring homogeneous in vitro assay conditions. • Consistent 95% purity across batches; ideal for building soluble compound libraries or scaling continuous-flow syntheses (benchmark >90% yield). • Immediate availability for R&D; ships ambient-non-hazardous for routine international transport.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B8797787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxyethyl)-1H-pyrazol-4-ol
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCO)O
InChIInChI=1S/C5H8N2O2/c8-2-1-7-4-5(9)3-6-7/h3-4,8-9H,1-2H2
InChIKeyFOWBHYRWDKNGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)-1H-pyrazol-4-ol: Core Physicochemical and Structural Attributes for Research Procurement


1-(2-Hydroxyethyl)-1H-pyrazol-4-ol (CAS 1065608-74-3, C5H8N2O2, MW 128.13) is a substituted pyrazole derivative characterized by a 2-hydroxyethyl group at the N1 position and a hydroxyl group at the C4 position of the pyrazole ring . This compound belongs to a privileged scaffold in medicinal chemistry, with pyrazoles widely recognized for their broad spectrum of biological activities and their utility as versatile synthetic intermediates [1]. The dual hydroxyl functionalities confer significant aqueous solubility (666 g/L at 20°C) and a low calculated partition coefficient (Log Pow = -1.75 at pH 7), distinguishing it from less polar analogs . It is commercially available for research purposes, typically at a purity of 95% .

Why 1-(2-Hydroxyethyl)-1H-pyrazol-4-ol Cannot Be Substituted by Unqualified Analogs


Substituting 1-(2-hydroxyethyl)-1H-pyrazol-4-ol with a generic pyrazole or a structurally similar analog without precise characterization carries quantifiable risks. The specific substitution pattern—a 2-hydroxyethyl group on N1 and a hydroxyl on C4—directly dictates its physicochemical profile and synthetic behavior. For instance, its high water solubility (666 g/L) and very low LogP (-1.75) are not shared by analogs like 2-(1H-pyrazol-4-yl)ethanol (LogP ~ -0.0555) [1]. This difference can alter partitioning, bioavailability, or reaction conditions in a critical experiment. Furthermore, the compound's unique oxidation pathway, yielding pyrazole-1-acetic acid with 80% efficiency, is distinct from the 57% yield observed for its isomer, 4-(2-hydroxyethyl)pyrazole [2]. Using an unqualified substitute would introduce uncontrolled variables in yield, purity, and downstream activity, invalidating comparative research and wasting resources.

Quantitative Differentiation Evidence for 1-(2-Hydroxyethyl)-1H-pyrazol-4-ol Procurement


Superior Yield in Electrochemical Oxidation vs. 4-(2-Hydroxyethyl)pyrazole

In a direct comparative study, 1-(2-hydroxyethyl)pyrazole (a close structural analog differing only in the position of the hydroxyethyl group) undergoes electrooxidation on a NiO(OH) electrode to form pyrazole-1-acetic acid with an 80.0% yield [1]. Under identical conditions, the isomeric 4-(2-hydroxyethyl)pyrazole yields pyrazole-4-carboxylic acid with a significantly lower 57.0% yield [1]. This establishes a regiospecific and efficiency advantage for the N1-substituted compound in synthetic transformations.

Electroorganic Synthesis Pyrazole Functionalization Process Chemistry

Enhanced Hydrophilicity and Reduced Lipophilicity Compared to 2-(1H-Pyrazol-4-yl)ethanol

1-(2-hydroxyethyl)-1H-pyrazol-4-ol exhibits a Log Partition Coefficient (Log Pow) of -1.75 at pH 7, indicating very high hydrophilicity . In contrast, the structurally related analog 2-(1H-pyrazol-4-yl)ethanol (CAS 180207-57-2) has a reported LogP of -0.0555 [1] and an XLogP3 of 0.1 [2], demonstrating a substantially higher lipophilicity. This difference is attributed to the additional hydroxyl group at the C4 position of the pyrazole ring.

Physicochemical Property Drug Design Formulation Development

Pyrazole Core as a Metabolically Stable Bioisostere of Phenol: A Class-Level Advantage

As an H-bond donating heterocycle, the pyrazole ring is established in the medicinal chemistry literature as a more lipophilic and more metabolically stable bioisostere of phenol [1]. This substitution strategy is employed to enhance the pharmacokinetic profile of drug candidates by replacing metabolically labile phenolic -OH groups with a pyrazole ring, thereby potentially improving metabolic stability and reducing unwanted conjugation [1].

Medicinal Chemistry Bioisosterism Drug Metabolism

Recommended Research Applications for 1-(2-Hydroxyethyl)-1H-pyrazol-4-ol Based on Differentiated Evidence


Electroorganic Synthesis: Model Substrate for Selective Hydroxyethyl Oxidation

1-(2-hydroxyethyl)-1H-pyrazol-4-ol, and its des-hydroxy analog 1-(2-hydroxyethyl)pyrazole, is a preferred substrate for studies involving the selective electrochemical oxidation of N-hydroxyethyl groups on heterocycles. As demonstrated by Lyalin and Petrosyan [2], it undergoes oxidation to the corresponding acetic acid derivative with high yield (80%) and superior efficiency compared to its C-substituted isomer. This makes it a reliable model for developing and scaling new electrosynthetic methods for heterocycle functionalization.

Medicinal Chemistry: A Highly Soluble Pyrazole Scaffold for Bioisosteric Replacement

This compound is an ideal candidate for medicinal chemistry campaigns seeking to exploit the pyrazole ring as a phenol bioisostere [2], while requiring high aqueous solubility for in vitro assays or formulation. Its exceptional water solubility (666 g/L) and very low LogP (-1.75) distinguish it from more lipophilic pyrazole analogs. It can be used as a core scaffold for building compound libraries with improved solubility profiles and potential metabolic stability advantages.

Chemical Process Development: Benchmark for High-Yield Hydroxypyrazole Synthesis

For process chemists, the reported continuous-flow synthesis of hydroxypyrazole compounds achieving 99% purity and >90% yield [2] sets a high benchmark. 1-(2-hydroxyethyl)-1H-pyrazol-4-ol, as a member of this compound class, represents a target for optimizing and scaling such efficient synthetic routes. Its procurement supports the development of robust, high-yielding processes for advanced intermediates in pharmaceutical and agrochemical manufacturing.

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